Amorphadiene: A Technical Guide to its Chemical Properties and Analysis
Amorphadiene: A Technical Guide to its Chemical Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Amorphadiene is a sesquiterpene of significant interest in the scientific community, primarily for its role as a key precursor in the biosynthesis of the potent antimalarial drug, artemisinin.[1][2] This technical guide provides an in-depth overview of the fundamental chemical properties of amorphadiene, detailed experimental protocols for its analysis, and insights into its biosynthetic pathway.
Core Chemical and Physical Properties
Amorphadiene is a volatile, oily organic compound.[3] Its core identifiers and physicochemical properties are summarized in the tables below.
| Identifier | Value | Reference |
| IUPAC Name | (1R,4R,4aS,8aR)-4,7-dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |
| Synonyms | (-)-Amorpha-4,11-diene | |
| CAS Number | 92692-39-2 | |
| Chemical Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| Appearance | Colorless Oil | [3] |
| Physicochemical Property | Value | Reference |
| Boiling Point (Predicted) | 271.9 ± 10.0 °C at 760 mmHg | |
| Density (Predicted) | 0.868 ± 0.06 g/cm³ | [3] |
| Vapor Pressure (Predicted) | 0.0 ± 0.3 mmHg at 25°C | |
| Refractive Index (Predicted) | 1.478 | |
| Flash Point (Predicted) | 106.6 ± 13.8 °C |
Solubility and Stability
Amorphadiene is a nonpolar compound and is expected to be soluble in a range of organic solvents. While quantitative solubility data is not widely published, it is sparingly soluble in methanol and ethyl acetate, and slightly soluble in chloroform.[3]
Information regarding the chemical stability of amorphadiene is limited, but as a sesquiterpene containing double bonds, it is susceptible to oxidation and may be sensitive to heat, light, and air. For handling and storage, it is recommended to keep the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] It should be handled in a well-ventilated area or under a fume hood.[4]
Chemical Reactivity
The chemical reactivity of amorphadiene is primarily dictated by its two double bonds. It can undergo reactions typical of alkenes, such as addition reactions. For instance, it can be chemoselectively hydrosilylated or hydroborated, which are key steps in its conversion to dihydroartemisinic acid, a precursor to artemisinin.[5][6][7][8][9] It is incompatible with strong oxidizing agents.
Biosynthesis of Amorphadiene
Amorphadiene is a natural product synthesized in plants like Artemisia annua.[10][11] The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a reaction catalyzed by the enzyme amorphadiene synthase (ADS).[2][12] This is the first committed step in the biosynthetic pathway leading to artemisinin.[12] The pathway can be engineered into microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli for large-scale production.[7][13]
Biosynthesis of Amorphadiene from FPP.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for the identification and quantification of amorphadiene. The following is a general protocol based on common practices.[14][15]
Objective: To identify and quantify amorphadiene in a sample matrix.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., non-polar DB-5 or equivalent)
-
Helium carrier gas
-
Sample of amorphadiene dissolved in a volatile organic solvent (e.g., hexane, ethyl acetate) at approximately 10 µg/mL
-
Internal or external standards for quantification (e.g., caryophyllene)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dissolve the sample containing amorphadiene in a suitable volatile solvent like hexane or ethyl acetate to a final concentration of approximately 10 µg/mL.[14] If the sample contains solid particles, it must be filtered through a small plug of glass wool in a Pasteur pipette to prevent clogging of the GC system.[16]
-
Instrument Setup:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, typically around 250 °C.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C), holds for a few minutes, then ramps up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. The final temperature is held for several minutes to ensure all compounds have eluted.
-
Carrier Gas Flow: Use helium at a constant flow rate, typically around 1 mL/min.
-
Injection Mode: Use a splitless injection for trace analysis or a split injection for more concentrated samples.
-
Mass Spectrometer: Set to scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-350). Use electron ionization (EI) at 70 eV.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Data Analysis:
-
Identify the amorphadiene peak in the TIC based on its retention time, which should be confirmed by running a pure standard.
-
Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of amorphadiene will show a characteristic fragmentation pattern.
-
For quantification, create a calibration curve using standards of known concentrations. The peak area of amorphadiene in the sample can then be used to determine its concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for the structural elucidation of amorphadiene.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of amorphadiene.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
Amorphadiene sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of amorphadiene. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain an internal standard like TMS for chemical shift referencing.
-
Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.[16]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum to assign the protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C spectrum to assign the carbon atoms. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.[17]
-
General workflow for amorphadiene analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Chemo- and Diastereoselective Hydrosilylation of Amorphadiene toward the Synthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. research.wur.nl [research.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uoguelph.ca [uoguelph.ca]
- 15. repository.unar.ac.id [repository.unar.ac.id]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. preprints.org [preprints.org]
